molecular formula C17H14O3 B13875631 2-[4-(3-Phenylprop-2-enoyl)phenyl]acetic acid CAS No. 3645-69-0

2-[4-(3-Phenylprop-2-enoyl)phenyl]acetic acid

Cat. No.: B13875631
CAS No.: 3645-69-0
M. Wt: 266.29 g/mol
InChI Key: FUBIEIGQPXUXNV-UHFFFAOYSA-N
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Description

2-[4-(3-Phenylprop-2-enoyl)phenyl]acetic acid is an organic compound that belongs to the class of phenylacetic acids. This compound is characterized by the presence of a phenylprop-2-enoyl group attached to the phenyl ring of phenylacetic acid. It is known for its potential biological activities and is used as a starting material for various functionalizations in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(3-Phenylprop-2-enoyl)phenyl]acetic acid typically involves a multi-step process. One common method starts with the construction of the basic aromatic structure, followed by its conversion into the desired compound. For example, starting from 2,6-dibromo-4-methylaniline, the synthetic route involves the construction of the basic aromatic structure (3,4,5-triphenyltoluene) in two steps, followed by its conversion into this compound and its derivatives in up to five steps .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the multi-step synthesis approach used in laboratory settings can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

2-[4-(3-Phenylprop-2-enoyl)phenyl]acetic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The phenyl rings in the compound can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, typically involving specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the type of reaction and the specific reagents used. For example, oxidation of this compound can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-[4-(3-Phenylprop-2-enoyl)phenyl]acetic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[4-(3-Phenylprop-2-enoyl)phenyl]acetic acid involves its interaction with specific molecular targets and pathways. For example, phenylacetic acid derivatives are known to act as plant auxins and exhibit anti-microbial activities . The compound’s effects are mediated through its interaction with enzymes and receptors involved in these biological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(3-Phenylprop-2-enoyl)phenyl]acetic acid is unique due to the presence of the phenylprop-2-enoyl group, which imparts distinct chemical and biological properties

Properties

CAS No.

3645-69-0

Molecular Formula

C17H14O3

Molecular Weight

266.29 g/mol

IUPAC Name

2-[4-(3-phenylprop-2-enoyl)phenyl]acetic acid

InChI

InChI=1S/C17H14O3/c18-16(11-8-13-4-2-1-3-5-13)15-9-6-14(7-10-15)12-17(19)20/h1-11H,12H2,(H,19,20)

InChI Key

FUBIEIGQPXUXNV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)CC(=O)O

Origin of Product

United States

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